Lmtk3-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

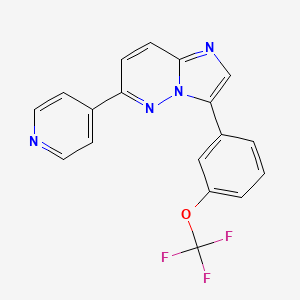

Molecular Formula |

C18H11F3N4O |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

6-pyridin-4-yl-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine |

InChI |

InChI=1S/C18H11F3N4O/c19-18(20,21)26-14-3-1-2-13(10-14)16-11-23-17-5-4-15(24-25(16)17)12-6-8-22-9-7-12/h1-11H |

InChI Key |

SFBZOJORTROAIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Lmtk3-IN-1: A Deep Dive into its Mechanism of Action in Breast Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical player in the progression of breast cancer. Overexpressed in a significant number of breast tumors, LMTK3 is implicated in key oncogenic processes including cell proliferation, resistance to endocrine therapy and chemotherapy, and metastasis.[1][2][3] Its multifaceted role in tumorigenesis has positioned it as a promising therapeutic target. This technical guide focuses on the mechanism of action of Lmtk3-IN-1 (also known as C28), a potent and selective inhibitor of LMTK3, in breast cancer cells.

LMTK3 Signaling Pathways in Breast Cancer

LMTK3 exerts its oncogenic functions through the modulation of several key signaling pathways. Understanding these pathways is crucial to comprehending the mechanism of action of its inhibitor, this compound.

One of the primary mechanisms of LMTK3 involves the regulation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[4][5] LMTK3 enhances ERα activity through a dual mechanism: it promotes the transcription of the ESR1 gene (encoding ERα) and also directly phosphorylates the ERα protein, protecting it from proteasomal degradation.[4][5][6] This stabilization of ERα contributes significantly to endocrine resistance. The transcriptional upregulation of ESR1 is mediated through the LMTK3-dependent inhibition of Protein Kinase C (PKC), which leads to decreased phosphorylation of AKT and subsequent increased binding of the transcription factor FOXO3 to the ESR1 promoter.[4][6]

Furthermore, LMTK3 has been shown to promote breast cancer cell invasion and migration.[7][8] It directly interacts with the adaptor protein GRB2, leading to the activation of the Rho GTPase CDC42.[7] Activated CDC42, in turn, promotes the expression of integrin subunits α5 and β1 via the transcription factor Serum Response Factor (SRF), ultimately enhancing cell adhesion and invasion.[7]

LMTK3 also plays a role in chemoresistance, particularly to doxorubicin.[2] Overexpression of LMTK3 in breast cancer cells leads to a delayed DNA damage response by decreasing the activity of the Ataxia-Telangiectasia Mutated (ATM) kinase.[2]

This compound (C28): An ATP-Competitive Inhibitor

This compound has been identified as a potent, ATP-competitive inhibitor of LMTK3.[9][10] Its mechanism of action is multifaceted, leading to the inhibition of LMTK3's kinase activity and the subsequent degradation of the LMTK3 protein.

Quantitative Data on this compound Efficacy

The inhibitory potential of this compound has been quantified through various assays, demonstrating its efficacy in breast cancer cell lines.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Binding Affinity (Kd) | 2.5 µM | - | [9][10] |

| IC50 (Cell Viability) | 6.5 µM | T47D | [2] |

| 8.64 µM | MDA-MB-231 | [2] | |

| Not explicitly stated, but effective at 10 µM | MCF7 | [2] | |

| 14.77 µM | MCF12A (non-cancerous) | [2] |

Table 1: Quantitative efficacy data for this compound (C28) in breast cancer and non-cancerous breast cell lines.

Mechanism of LMTK3 Degradation

A key aspect of this compound's mechanism of action is its ability to induce the proteasome-mediated degradation of the LMTK3 protein.[2][9] LMTK3 is a client protein of the molecular chaperone Heat Shock Protein 90 (HSP90) and its co-chaperone CDC37, which are essential for its stability and proper folding. This compound disrupts the interaction between LMTK3 and the HSP90/CDC37 chaperone complex. This loss of chaperone protection marks LMTK3 for ubiquitination and subsequent degradation by the proteasome.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of LMTK3.

Materials:

-

Recombinant LMTK3 kinase domain

-

HSP27 (substrate)

-

This compound (C28)

-

ATP (γ-32P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)

-

SDS-PAGE gels and reagents

-

Phosphorimager or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing recombinant LMTK3, the substrate HSP27, and varying concentrations of this compound in kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP if using radioactive detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography (for radioactive assays) or by using a phosphospecific antibody in a Western blot.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231)

-

This compound (C28)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed breast cancer cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for LMTK3 Degradation

This technique is used to detect the levels of LMTK3 protein in cells following treatment with this compound.

Materials:

-

Breast cancer cell lines

-

This compound (C28)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against LMTK3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Treat breast cancer cells with this compound at various concentrations and for different time points. In some experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against LMTK3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the change in LMTK3 protein levels.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) in cells treated with this compound.

Materials:

-

Breast cancer cell lines

-

This compound (C28)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat breast cancer cells with this compound for a specified time (e.g., 72 hours).

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations

LMTK3 Signaling Pathways in Breast Cancer

Caption: LMTK3 signaling pathways in breast cancer.

Experimental Workflow for Assessing this compound Effects

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. scispace.com [scispace.com]

- 4. promega.com [promega.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. promega.com [promega.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OUH - Protocols [ous-research.no]

- 10. researchgate.net [researchgate.net]

The Role of LMTK3 in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Novel Kinase Target in Cancer Biology

Introduction

Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical player in the landscape of oncology research, demonstrating a multifaceted role in the initiation, progression, and therapeutic resistance of various cancers. Initially identified through a kinome-wide siRNA screen as a regulator of estrogen receptor alpha (ERα), LMTK3 is now implicated in a diverse array of oncogenic processes, including cell proliferation, invasion, migration, and the modulation of response to chemotherapy and endocrine therapies. This technical guide provides a comprehensive overview of the current understanding of LMTK3's function in oncogenesis, with a focus on its signaling pathways, quantitative impact on clinical outcomes, and the experimental methodologies used to elucidate its role.

LMTK3: A Dual-Faced Regulator in Cancer

While predominantly recognized for its oncogenic functions, the role of LMTK3 appears to be context-dependent, exhibiting a paradoxical tumor-suppressive role in prostate cancer. In the majority of cancers studied, including breast, lung, bladder, and colorectal cancer, elevated LMTK3 expression is associated with more aggressive disease and poorer patient prognosis. Conversely, in prostate cancer, LMTK3 expression is often downregulated, and its overexpression has been shown to inhibit cancer cell growth and induce apoptosis. This highlights the intricate and tissue-specific nature of LMTK3 signaling in cancer.

Quantitative Analysis of LMTK3 Expression and Clinical Outcomes

The overexpression of LMTK3 has been quantitatively linked to adverse clinical outcomes in several cancer types. The following tables summarize the key statistical data from various studies.

Table 1: LMTK3 Expression and Clinicopathological Correlation in Breast Cancer

| Cohort | Number of Patients | Parameter | Finding | P-value |

| European | >600 | Tumor Grade (Nuclear & Cytoplasmic Expression) | Positive Correlation | <0.001 |

| Asian | Not Specified | Advanced Stage | Association with High LMTK3 | Not Specified |

| Asian | Not Specified | Overall Survival | Decreased with High LMTK3 | 0.03 |

| Asian | Not Specified | Disease-Free Survival | Decreased with High LMTK3 | 0.006 |

| ERα-positive (adjuvant endocrine therapy) | Not Specified | Disease-Free Survival | Shorter with High LMTK3 | 0.031 |

| ERα-positive (adjuvant endocrine therapy) | Not Specified | Overall Survival | Shorter with High LMTK3 | 0.0003 |

| Pre/Post-Chemotherapy | 148 | LMTK3 Expression | Significant increase post-chemotherapy | 0.001 |

Data compiled from multiple sources.

Table 2: Prognostic Value of LMTK3 in Various Cancers

| Cancer Type | Number of Patients | Parameter | Hazard Ratio (95% CI) | P-value |

| Bladder Cancer | 68 | Overall Survival (High vs. Low Expression) | Not explicitly stated, but high expression predicts poor survival | <0.001 (for diagnostic value) |

| Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Correlation with TNM stage and lymph node metastasis | Not Specified | <0.001 |

| Colorectal Cancer | 69 | Overall Survival (High vs. Low Expression) | 3.239 (1.015-10.339) | 0.010 (univariate), 0.047 (multivariate) |

| ERα-positive Breast Cancer (adjuvant endocrine therapy) | Not Specified | Overall Survival (High vs. Low mRNA Expression) | 4.16 (1.11–17.5) | 0.035 |

Data compiled from multiple sources.

Key Signaling Pathways Involving LMTK3

LMTK3 exerts its oncogenic effects through the modulation of several critical signaling pathways. These pathways are prime targets for therapeutic intervention.

Regulation of Estrogen Receptor Alpha (ERα)

A seminal finding in LMTK3 research is its role as a potent regulator of ERα, a key driver in the majority of breast cancers. LMTK3 enhances ERα activity through a dual mechanism:

-

Transcriptional Upregulation: LMTK3 inhibits Protein Kinase C (PKC), leading to decreased phosphorylation of AKT. This allows the transcription factor FOXO3 to accumulate in the nucleus and bind to the ESR1 promoter, increasing ERα transcription.

-

Post-Translational Stabilization: LMTK3 directly phosphorylates ERα, protecting it from ubiquitin-mediated proteasomal degradation.

Caption: LMTK3 regulation of ERα expression and stability.

Promotion of Cell Invasion and Migration

LMTK3 promotes cancer cell invasion and migration, crucial steps in metastasis, through the upregulation of integrins. This process involves the GRB2/CDC42/SRF signaling axis.

Caption: LMTK3-mediated signaling pathway for cell invasion and migration.

Role in Drug Resistance

LMTK3 expression has been linked to resistance to both endocrine therapies (e.g., tamoxifen) and cytotoxic chemotherapy (e.g., doxorubicin). Overexpression of LMTK3 can delay the DNA damage response by reducing the phosphorylation of ATM, a key kinase in DNA repair pathways.

Chromatin Remodeling and Transcriptional Repression

In the nucleus, LMTK3 can act as a scaffold protein, facilitating the interaction between the transcriptional co-repressor KAP1 and the phosphatase PP1α. This complex leads to the dephosphorylation of KAP1, resulting in chromatin condensation and the transcriptional repression of tumor suppressor-like genes.

Caption: LMTK3's role as a scaffold in chromatin remodeling.

Experimental Protocols for Studying LMTK3

The following sections outline the methodologies for key experiments used to investigate the function of LMTK3.

Kinome-wide siRNA Screen to Identify Regulators of ERα

This foundational experiment identified LMTK3 as a regulator of ERα.

-

Objective: To identify kinases that modulate ERα activity.

-

Methodology:

-

A library of siRNAs targeting the human kinome is used.

-

Each siRNA (or a pool) is reverse-transfected into ERα-positive breast cancer cells (e.g., MCF7) grown in 384-well plates.

-

After a 72-hour incubation to allow for gene silencing, cells are stimulated with estrogen.

-

The expression of an ERα-regulated reporter gene (e.g., luciferase under the control of an estrogen response element) or an endogenous ERα-target gene is measured.

-

Hits are identified as siRNAs that cause a significant change in reporter gene expression compared to controls.

-

Caption: Workflow for a kinome-wide siRNA screen.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of LMTK3.

-

Objective: To determine if a protein is a direct substrate of LMTK3 and to assess the efficacy of LMTK3 inhibitors.

-

Methodology:

-

Recombinant active LMTK3 kinase domain is purified.

-

The purified kinase is incubated with a putative substrate (e.g., recombinant HSP27 or a peptide library) in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP).

-

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylation of the substrate is detected by autoradiography (for radiolabeled ATP) or with a phospho-specific antibody.

-

For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

-

3D Matrigel Overlay Assay

This assay models the in vivo growth of cancer cells in a more physiologically relevant three-dimensional environment.

-

Objective: To assess the effect of LMTK3 on the morphology and growth of cancer cell colonies.

-

Methodology:

-

A layer of Matrigel is allowed to polymerize in the wells of a multi-well plate.

-

Cancer cells (e.g., MCF7 with altered LMTK3 expression) are seeded on top of the Matrigel layer.

-

The cells are then overlaid with a second layer of Matrigel mixed with growth medium.

-

Cultures are maintained for several days to allow for the formation of 3D structures (acini or spheroids).

-

The morphology and size of the structures are observed and quantified using microscopy.

-

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

-

Objective: To determine the effect of LMTK3 on the ability of cancer cells to invade through an extracellular matrix barrier.

-

Methodology:

-

The upper chamber of a Transwell insert is coated with a layer of Matrigel to mimic the basement membrane.

-

Cancer cells with manipulated LMTK3 expression are seeded in the upper chamber in serum-free medium.

-

The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions.

-

Objective: To determine if LMTK3 physically interacts with other proteins (e.g., KAP1, PP1α).

-

Methodology:

-

Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

An antibody specific to the protein of interest (e.g., LMTK3) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Protein A/G beads are added to precipitate the antibody-protein complex.

-

The beads are washed to remove non-specifically bound proteins.

-

The precipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the putative interacting protein (e.g., KAP1 or PP1α).

-

In Vivo Xenograft Model with LMTK3 Inhibitor

This model is used to assess the anti-tumor efficacy of LMTK3 inhibitors in a living organism.

-

Objective: To evaluate the effect of an LMTK3 inhibitor (e.g., C28) on tumor growth in vivo.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are injected with human cancer cells (e.g., MDA-MB-231) to establish tumors.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives the LMTK3 inhibitor (e.g., C28 at 10 mg/kg per day) via a specific route of administration (e.g., oral gavage).

-

The control group receives a vehicle control.

-

Tumor volume is measured regularly over the course of the treatment.

-

At the end of the study, tumors are excised and can be used for further analysis (e.g., immunohistochemistry, Western blotting).

-

LMTK3 as a Therapeutic Target

The significant role of LMTK3 in promoting tumorigenesis and therapy resistance has made it an attractive target for cancer therapy. Small molecule inhibitors of LMTK3, such as C28 and C36, have been developed and have shown promising anti-cancer activity in preclinical models. These inhibitors are often ATP-competitive and can induce the proteasomal degradation of LMTK3. The development of orally available and selective LMTK3 inhibitors holds the potential for broad clinical application, both as a monotherapy and in combination with existing cancer treatments to overcome resistance.

Conclusion

LMTK3 is a key oncogenic driver in a multitude of cancers, with its overexpression correlating with aggressive disease and poor patient outcomes. Its diverse roles in regulating critical signaling pathways, including those governing cell proliferation, invasion, and drug resistance, underscore its importance as a therapeutic target. The paradoxical tumor suppressor function in prostate cancer warrants further investigation to fully understand its context-dependent signaling. The continued development and clinical testing of LMTK3 inhibitors represent a promising avenue for novel cancer therapies. This guide provides a foundational understanding of LMTK3's role in oncogenesis and the experimental approaches to further investigate this important kinase.

Lmtk3-IN-1: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical oncogenic protein, implicated in the progression of various cancers and the development of therapeutic resistance. This technical guide provides an in-depth overview of the discovery and synthesis of Lmtk3-IN-1 (also known as C28), a potent and selective inhibitor of LMTK3. This document details the experimental methodologies employed in its identification and characterization, presents key quantitative data, and illustrates the intricate signaling pathways involved. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic development targeting LMTK3.

Discovery of this compound (C28)

This compound (C28) was identified through a robust high-throughput screening (HTS) campaign designed to discover novel small-molecule inhibitors of the LMTK3 kinase domain.[1] The screening process involved the evaluation of a large and diverse chemical library, leading to the identification of C28 as a promising hit compound with significant inhibitory activity against LMTK3.

High-Throughput Screening (HTS)

The discovery of C28 was initiated with a high-throughput screening of 28,716 compounds.[1] This large-scale screening utilized a biochemical assay based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure the kinase activity of the LMTK3 catalytic domain. Initial hits from the HTS were then subjected to a series of rigorous validation and characterization assays to confirm their activity and elucidate their mechanism of action.

Hit Validation and Characterization

Following the primary screen, hit compounds were further evaluated to confirm their inhibitory potential and selectivity. This involved a battery of in vitro and cell-based assays, including:

-

In Vitro Kinase Assays: To determine the half-maximal inhibitory concentration (IC50) against LMTK3 and a panel of other kinases to assess selectivity.

-

Biophysical Assays: Techniques such as Microscale Thermophoresis (MST) were employed to confirm direct binding to LMTK3 and determine the dissociation constant (Kd).

-

Cell-Based Assays: To evaluate the effect of the inhibitors on LMTK3 activity within a cellular context, including downstream signaling and cell viability.

Through this comprehensive screening and validation cascade, this compound (C28) was identified as a potent and selective ATP-competitive inhibitor of LMTK3.[2]

Synthesis Pathway of this compound (C28)

The chemical synthesis of this compound, chemically named 6-(Pyridin-4-yl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine, is a multi-step process. A plausible synthetic route, based on established methods for the synthesis of the imidazo[1,2-b]pyridazine core, is outlined below. This pathway involves the condensation of a substituted aminopyridazine with a substituted α-bromoketone, followed by a Suzuki coupling reaction to introduce the pyridinyl moiety.

Caption: Proposed synthesis pathway for this compound (C28).

Quantitative Data

The following tables summarize the key quantitative data for this compound (C28) and a related inhibitor, C36.

Table 1: Inhibitory Activity of LMTK3 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (C28) | LMTK3 | In vitro kinase assay | 67[2] |

| C36 | LMTK3 | In vitro kinase assay | ~100[2] |

Table 2: Binding Affinity of LMTK3 Inhibitors

| Compound | Target | Assay Type | Kd (µM) |

| This compound (C28) | LMTK3 | Microscale Thermophoresis (MST) | 2.50 ± 0.4[2] |

| C36 | LMTK3 | Microscale Thermophoresis (MST) | 1.87 ± 0.2[2] |

LMTK3 Signaling Pathways

LMTK3 is a serine/threonine kinase that plays a pivotal role in multiple oncogenic signaling pathways. Its inhibition by this compound (C28) disrupts these pathways, leading to anti-cancer effects.

LMTK3 and Estrogen Receptor Alpha (ERα) Signaling

LMTK3 is a key regulator of ERα, a critical driver in a majority of breast cancers. LMTK3 enhances ERα activity through two primary mechanisms:

-

Direct Phosphorylation: LMTK3 directly phosphorylates ERα, protecting it from proteasomal degradation and thereby increasing its stability and transcriptional activity.

-

Indirect Regulation: LMTK3 inhibits Protein Kinase C (PKC), leading to decreased phosphorylation of AKT and subsequent stabilization of the transcription factor FOXO3a. FOXO3a then promotes the transcription of the ESR1 gene, which encodes ERα.

Caption: LMTK3 regulation of ERα signaling.

LMTK3 and ERK/MAPK Signaling Pathway

LMTK3 has been shown to promote tumorigenesis in several cancers, including bladder and colorectal cancer, through the activation of the ERK/MAPK signaling pathway. LMTK3 can lead to the phosphorylation and activation of MEK and ERK1/2, key components of this pathway, thereby promoting cell proliferation and migration.

Caption: LMTK3 activation of the ERK/MAPK pathway.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay was central to the discovery of this compound.

-

Principle: A biotinylated peptide substrate and a europium cryptate-labeled anti-phospho-serine/threonine antibody are used. In the presence of LMTK3 and ATP, the substrate is phosphorylated. The addition of streptavidin-XL665 brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal that is proportional to the kinase activity.

-

Protocol Outline:

-

Dispense LMTK3 enzyme, biotinylated substrate, and test compound (e.g., C28) into a low-volume 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the signal by adding a solution containing the europium-labeled antibody and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the percent inhibition.

-

Caption: Workflow for the LMTK3 HTRF assay.

Microscale Thermophoresis (MST)

MST was used to confirm the direct binding of C28 to LMTK3.

-

Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding alters its thermophoretic movement, which can be detected and used to quantify binding affinity.

-

Protocol Outline:

-

Label purified LMTK3 protein with a fluorescent dye (e.g., NHS-647).

-

Prepare a serial dilution of the ligand (C28).

-

Mix the fluorescently labeled LMTK3 (at a constant concentration) with each dilution of C28.

-

Load the samples into glass capillaries.

-

Measure the thermophoretic movement of the labeled LMTK3 in an MST instrument.

-

Plot the change in thermophoresis as a function of the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).[2]

-

In Vitro Kinase Assay (Radiometric)

This assay provides a direct measure of LMTK3 kinase activity.

-

Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein (e.g., HSP27) by LMTK3.

-

Protocol Outline:

-

Set up reaction mixtures containing recombinant LMTK3, the substrate protein (HSP27), and varying concentrations of the inhibitor (C28) in a kinase buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensities to determine the level of inhibition.[2]

-

Mechanism of Action of this compound (C28)

This compound (C28) is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LMTK3 kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.[2] In addition to its direct inhibitory activity, C28 has been shown to induce the proteasome-mediated degradation of LMTK3. This dual mechanism of action, combining kinase inhibition with protein degradation, makes C28 a particularly effective tool for studying LMTK3 function and a promising candidate for therapeutic development.

Conclusion

This compound (C28) represents a significant advancement in the development of targeted therapies against LMTK3. Its discovery through a systematic screening process and its well-characterized mechanism of action provide a solid foundation for further preclinical and clinical investigation. This technical guide has summarized the key aspects of its discovery, synthesis, and biological activity, offering a valuable resource for the scientific community. The continued exploration of LMTK3 inhibitors like C28 holds the potential to yield novel and effective treatments for a range of cancers.

References

The Crystal Structure of the LMTK3 Kinase Domain: A Technical Guide

Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical protein kinase implicated in various cellular processes and is increasingly recognized for its role in oncogenesis and therapeutic resistance in several cancers, including breast, bladder, and lung cancer.[1][2][3] As a member of the serine/threonine kinase family, LMTK3 influences key signaling pathways that govern cell proliferation, migration, and survival.[4][5] The determination of the three-dimensional structure of the LMTK3 kinase domain is a significant milestone, providing a structural basis for understanding its function and paving the way for the rational design of potent and selective inhibitors for cancer therapy.[1][6] This guide offers an in-depth overview of the LMTK3 kinase domain's crystal structure, the experimental procedures used for its determination, and its central role in cellular signaling.

Crystal Structure of the LMTK3 Kinase Domain (PDB: 6SEQ)

The crystal structure of the catalytic domain of LMTK3 (LMTK3cat), encompassing residues 134-444, was solved at a resolution of 2.1 Å.[6][7] The overall architecture of the LMTK3 kinase domain adopts a canonical protein kinase fold, sharing structural similarities with other well-characterized kinases.[6] However, the crystallized structure captures the kinase in an inactive conformation.[6][8]

Key structural features of the LMTK3 kinase domain include:

-

Glycine-rich loop (P-loop): This flexible loop is crucial for binding and positioning the phosphate groups of ATP.[8]

-

Catalytic loop: Contains key residues essential for the phosphotransfer reaction.[8]

-

Activation loop: In the determined structure, this loop adopts an inactive conformation, which is a common observation in kinase crystallography.[6][8] A key feature of this inactive state is the "DYG-out" conformation of the conserved DYG motif (more commonly a DFG motif in other kinases).[6] This conformation sterically hinders the binding of ATP and the substrate, thereby preventing catalysis.[6] For the kinase to become active, the activation loop must undergo a conformational change, often triggered by phosphorylation of specific residues within the loop.[9]

-

P+1 loop: This loop contributes to substrate recognition.[8]

-

Kinase insert region: A distinct feature of LMTK3.[8]

A comparison with the active structures of other kinases, such as JAK1 and EGFR, highlights the conformational differences in the activation loop that distinguish the active from the inactive state.[8] While the key residues required for ATP binding and hydrolysis are conserved in LMTK3, their spatial arrangement in the inactive state is not optimal for catalysis.[6][8]

The quantitative data for the crystal structure of the LMTK3 kinase domain are summarized in the table below.

| Parameter | Value | Reference |

| PDB ID | 6SEQ | [7] |

| Resolution | 2.10 Å | [7] |

| R-Value Work | 0.194 | [7] |

| R-Value Free | 0.262 | [7] |

| Space Group | P 1 21 1 | [6] |

| Unit Cell Dimensions (Å) | a=50.3, b=100.9, c=134.4, α=90, β=91.6, γ=90 | [6] |

| Method | X-RAY DIFFRACTION | [7] |

Experimental Protocols

The successful determination of the LMTK3 kinase domain structure relied on robust protocols for protein expression, purification, and crystallization.

The wild-type catalytic domain of LMTK3 (residues 134-444) was expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[6][10]

-

Cloning: The gene fragment encoding LMTK3cat was cloned into the pOPINEneo vector, which incorporates a C-terminal 8x-Histidine tag to facilitate purification.[6][10]

-

Transfection: The resulting plasmid was co-transfected with linearized Autographa californica baculovirus bacmid into Sf9 cells using a transfection reagent like FuGENE HD.[6][10]

-

Virus Amplification: The initial virus was harvested and used to infect a larger culture of Sf9 cells to generate a high-titer viral stock.

-

Protein Expression: For large-scale expression, Sf9 cells were infected with the high-titer virus and grown in suspension culture.

-

Cell Lysis and Purification: After harvesting, the cells were lysed, and the soluble fraction containing the His-tagged LMTK3cat was subjected to affinity chromatography using a nickel-charged resin. The protein was further purified using size-exclusion chromatography to obtain a homogenous sample for crystallization.

-

Crystallization: Purified LMTK3cat was concentrated and subjected to vapor-diffusion crystallization screening. Crystals were grown in sitting drops by mixing the protein solution with a reservoir solution containing specific precipitants.

-

Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Solution and Refinement: The structure was solved by molecular replacement using the coordinates of a homologous kinase structure as a search model. The initial model was then refined against the experimental diffraction data to yield the final structure.

LMTK3 Signaling Pathways

LMTK3 is a central node in several signaling pathways that are frequently dysregulated in cancer. Its overexpression is associated with tumor progression, metastasis, and resistance to therapy.[1][3]

In breast cancer, LMTK3 is a key regulator of ERα, a critical driver of tumor growth. LMTK3 enhances ERα activity through a dual mechanism:

-

Transcriptional Upregulation: LMTK3 inhibits Protein Kinase C (PKC), leading to reduced phosphorylation of AKT. This allows the transcription factor FOXO3 to accumulate in the nucleus and bind to the ESR1 promoter, increasing the transcription of ERα.[1][3][11]

-

Protein Stabilization: LMTK3 directly phosphorylates the ERα protein, protecting it from ubiquitin-mediated degradation by the proteasome.[1][3][11]

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]

- 3. LMTK3 - Wikipedia [en.wikipedia.org]

- 4. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. The lemur tail kinase family in neuronal function and disfunction in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Lmtk3-IN-1 and its Interaction with HSP90: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Lmtk3-IN-1 (also known as C28) and its interaction with the HSP90 chaperone system, focusing on its target, Lemur Tyrosine Kinase 3 (LMTK3). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to LMTK3 and its Role in Cancer

Lemur Tyrosine Kinase 3 (LMTK3) is a serine/threonine kinase that has emerged as a significant player in various cancers, including breast, lung, and bladder cancer.[1][2][3][4] Overexpression of LMTK3 is often associated with poor clinical outcomes, promoting tumor growth, invasion, metastasis, and resistance to therapies.[1][2][3][4] LMTK3 exerts its oncogenic functions through various signaling pathways, including the regulation of Estrogen Receptor alpha (ERα) and activation of the ERK/MAPK and PKC/AKT pathways.[5][6]

The LMTK3-HSP90 Chaperone System

LMTK3 is a client protein of the Heat Shock Protein 90 (HSP90) chaperone machinery, which is essential for its correct folding, stability, and function.[7][8] The co-chaperone CDC37 (Cell Division Cycle 37) plays a crucial role in recruiting LMTK3 to the HSP90 complex.[7] This dependence on the HSP90 system presents a therapeutic vulnerability for cancers that are driven by LMTK3.

This compound (C28): A Potent and Selective Inhibitor

This compound (C28) is a potent and highly selective ATP-competitive inhibitor of LMTK3.[7] Its mechanism of action involves not only the direct inhibition of LMTK3's kinase activity but also the disruption of the LMTK3-CDC37 interaction.[7] This disruption prevents the association of LMTK3 with the HSP90 chaperone, leading to the ubiquitination and subsequent proteasomal degradation of LMTK3.[7][8] This dual mechanism of action makes C28 a highly effective agent against LMTK3-driven cancers.

Quantitative Data

The following tables summarize the key quantitative data for this compound (C28) and a related, more recent inhibitor, C36.

Table 1: Inhibitor Potency and Binding Affinity

| Compound | Target | IC50 (in vitro kinase assay) | Binding Affinity (Kd) |

| This compound (C28) | LMTK3 | 67 nM | 2.50 ± 0.4 µM |

| C36 | LMTK3 | ~100 nM | 1.87 ± 0.2 µM |

Data sourced from Ditsiou, A., et al. (2020) Sci. Adv. and Simigdala, N., et al. (2023) Int. J. Mol. Sci.

Table 2: NCI-60 Cancer Cell Line Screen Summary for this compound (C28)

This compound (C28) was screened against the NCI-60 panel of human cancer cell lines and demonstrated broad-spectrum anti-proliferative activity. While a detailed cell-by-cell IC50 table is not publicly available in the cited literature, the study by Ditsiou et al. (2020) reports significant growth inhibition across the panel.[7][8] For detailed datasets, researchers are encouraged to consult the National Cancer Institute's Developmental Therapeutics Program (DTP) database.[9][10][11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving LMTK3 and the experimental workflows used to study the interaction between this compound and the LMTK3-HSP90 complex.

LMTK3 Signaling Pathways

Caption: LMTK3 signaling pathways involved in cancer progression.

Mechanism of Action of this compound (C28)

Caption: Mechanism of this compound (C28) induced LMTK3 degradation.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for LMTK3 Co-Immunoprecipitation.

Experimental Protocols

The following are detailed, best-practice protocols for key experiments used to characterize the interaction between this compound and the LMTK3-HSP90 complex. Researchers should note that optimal conditions (e.g., antibody concentrations, incubation times) may need to be determined empirically.

Western Blot for LMTK3 and HSP90

This protocol is adapted from standard western blotting procedures and those described in studies on LMTK3.[7]

-

Protein Extraction:

-

Culture breast cancer cells (e.g., MCF7, T47D) to 70-80% confluency.

-

Treat cells with this compound (C28) at desired concentrations and time points.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies: anti-LMTK3, anti-HSP90, anti-CDC37, anti-GAPDH (loading control).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Co-Immunoprecipitation of LMTK3 and HSP90

This protocol is based on methods used to demonstrate the interaction between LMTK3 and the HSP90/CDC37 complex.[7]

-

Cell Lysis:

-

Lyse breast cancer cells (e.g., MCF7) with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-LMTK3 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash three to five times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western Blot using antibodies against HSP90 and CDC37 to detect co-immunoprecipitated proteins.

-

In Vitro Kinase Assay

This protocol is designed to assess the inhibitory effect of this compound on LMTK3's kinase activity, using HSP27 as a substrate.[7][14]

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

In a microcentrifuge tube, combine recombinant LMTK3 kinase domain, recombinant HSP27 protein, and the desired concentration of this compound (C28) or DMSO control.

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP (with a spike of [γ-³²P]ATP for radioactive detection, or unlabeled ATP for detection with phospho-specific antibodies).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen or X-ray film to visualize phosphorylated HSP27.

-

For non-radioactive assays, perform a Western Blot using a phospho-specific antibody for HSP27.

-

Conclusion

This compound (C28) represents a promising therapeutic agent for cancers that are dependent on the oncogenic kinase LMTK3. Its unique mechanism of action, which involves both direct kinase inhibition and targeted degradation of LMTK3 through the disruption of the HSP90 chaperone system, provides a powerful strategy to combat LMTK3-driven malignancies. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and target the LMTK3-HSP90 axis in cancer.

References

- 1. LMTK3 expression in breast cancer: association with tumor phenotype and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoinformatics and machine learning techniques to identify novel inhibitors of the lemur tyrosine kinase-3 receptor involved in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure-function relationship of oncogenic LMTK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 10. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]

- 11. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

LMTK3 Gene Expression in Cancer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical player in the landscape of oncology. Initially identified as a regulator of Estrogen Receptor Alpha (ERα), its role has expanded to encompass a multitude of signaling pathways implicated in tumorigenesis, metastasis, and therapeutic resistance across a variety of cancer types. This technical guide provides an in-depth overview of LMTK3 gene expression, its functional roles in different cancers, detailed experimental protocols for its study, and a summary of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development.

LMTK3 Expression Across Different Cancer Types

LMTK3 expression is frequently dysregulated in cancer, with its role as an oncogene or tumor suppressor being highly context-dependent. The following table summarizes the expression patterns and primary roles of LMTK3 in various malignancies.

| Cancer Type | LMTK3 Expression Level | Primary Role | Key Findings & References |

| Breast Cancer | Upregulated | Oncogene | High LMTK3 expression is associated with endocrine resistance, tumor progression, and poorer overall survival. It promotes cell proliferation, invasion, and migration.[1][2] |

| Prostate Cancer | Downregulated | Tumor Suppressor | LMTK3 expression is significantly reduced in prostate cancer tissues compared to normal tissues. Its overexpression inhibits cell growth and induces apoptosis.[3] |

| Lung Cancer | Upregulated | Oncogene | Higher serum levels of LMTK3 are found in non-small-cell lung cancer (NSCLC) patients and are associated with a poorer prognosis.[1] |

| Colorectal Cancer | Upregulated | Oncogene | LMTK3 is overexpressed in colorectal cancer and is associated with chemoresistance.[1] |

| Gastric Cancer | Upregulated | Oncogene | LMTK3 expression is an independent negative prognostic factor in gastric cancer.[4] |

| Bladder Cancer | Upregulated | Oncogene | Overexpression of LMTK3 correlates with cancer progression and worse overall survival.[1] |

| Thyroid Cancer | Upregulated | Oncogene | LMTK3 is more abundant in malignant thyroid tumors compared to benign lesions and promotes invasion and cell survival.[1] |

| Ovarian Cancer | Upregulated | Oncogene | High LMTK3 expression is associated with poorer patient outcomes. |

| GIST & Melanoma | Upregulated (in KIT-mutant) | Oncogene | LMTK3 is a novel regulator of the oncogenic receptor tyrosine kinase KIT in KIT-mutant gastrointestinal stromal tumors (GIST) and melanoma.[5] |

| Neuroblastoma | Somatic Mutations | Undetermined | Somatic mutations of LMTK3 have been identified, but their clinical significance is not yet fully understood.[1] |

The Dichotomous Role of LMTK3: Oncogene vs. Tumor Suppressor

The functional role of LMTK3 exhibits a striking dichotomy, acting as a promoter of cancer in most tissues studied, while appearing to suppress tumor growth in prostate cancer. This tissue-specific functionality underscores the complexity of its signaling networks.

| Role | Cancer Types | Summary of Mechanism |

| Oncogene | Breast, Lung, Colorectal, Gastric, Bladder, Thyroid, Ovarian, GIST, Melanoma | LMTK3 promotes tumorigenesis by enhancing cell proliferation, survival, invasion, and resistance to therapy. It achieves this through various mechanisms, including the stabilization and activation of ERα, induction of integrin expression, and modulation of the AKT and MAPK signaling pathways.[1][2][4][5] |

| Tumor Suppressor | Prostate Cancer | In prostate cancer, LMTK3 expression is downregulated. Its overexpression in prostate cancer cell lines leads to reduced migration and invasion, and the induction of apoptosis, potentially through modulation of the AKT and MAPK pathways.[3] |

Key Signaling Pathways Involving LMTK3

LMTK3 is a central node in several signaling pathways that are crucial for cancer development and progression. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Caption: LMTK3 regulation of Estrogen Receptor Alpha (ERα) signaling.

Caption: LMTK3 promotes cell invasion via the GRB2/CDC42/SRF/Integrin β1 pathway.

Experimental Protocols for Studying LMTK3

Accurate and reproducible experimental methods are paramount for elucidating the roles of LMTK3. This section provides detailed protocols for key techniques used to analyze LMTK3 expression and function.

Immunohistochemistry (IHC) for LMTK3 in FFPE Tissues

This protocol outlines the steps for detecting LMTK3 protein expression in formalin-fixed paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Bake slides at 60°C for 1 hour.

- Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.

- Rehydrate through a graded series of ethanol:

- 100% Ethanol for 2 x 3 minutes.

- 95% Ethanol for 3 minutes.

- 70% Ethanol for 3 minutes.

- Rinse in distilled water for 5 minutes.

2. Antigen Retrieval:

- Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

- Heat the buffer with the slides to 95-100°C for 20-30 minutes.

- Allow slides to cool in the buffer for 20-30 minutes at room temperature.

- Rinse slides in Tris-buffered saline with Tween 20 (TBST) for 2 x 5 minutes.

3. Staining:

- Circle the tissue section with a hydrophobic barrier pen.

- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.

- Rinse with TBST for 2 x 5 minutes.

- Apply a blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 1 hour at room temperature.

- Drain the blocking solution and apply the primary antibody against LMTK3 (diluted in blocking solution) and incubate overnight at 4°C.

- Rinse with TBST for 3 x 5 minutes.

- Apply a biotinylated secondary antibody and incubate for 1 hour at room temperature.

- Rinse with TBST for 3 x 5 minutes.

- Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

- Rinse with TBST for 3 x 5 minutes.

4. Visualization and Counterstaining:

- Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

- Rinse with distilled water.

- Counterstain with hematoxylin for 30-60 seconds.

- Rinse with distilled water.

- "Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) for 1-2 minutes.

- Rinse with distilled water.

5. Dehydration and Mounting:

- Dehydrate through a graded series of ethanol (70%, 95%, 100%).

- Clear in xylene (or substitute).

- Mount with a permanent mounting medium.

siRNA-Mediated Knockdown of LMTK3 in Cancer Cell Lines

This protocol describes a general method for transiently silencing LMTK3 expression in cultured cancer cells using small interfering RNA (siRNA) and lipofection.

1. Cell Seeding:

- The day before transfection, seed cells in antibiotic-free growth medium such that they will be 30-50% confluent at the time of transfection.

2. Transfection:

- For each well to be transfected, prepare two tubes:

- Tube A (siRNA): Dilute the LMTK3-specific siRNA (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).

- Tube B (Lipofection Reagent): Dilute a lipofection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

- Add the siRNA-lipid complexes dropwise to the cells.

- Gently rock the plate to ensure even distribution.

- Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

3. Validation of Knockdown:

- After the incubation period, harvest the cells.

- Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

Western Blotting for LMTK3 Protein Quantification

This protocol details the detection and quantification of LMTK3 protein from cell or tissue lysates.

1. Sample Preparation:

- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, vortexing intermittently.

- Centrifuge at high speed at 4°C to pellet cellular debris.

- Transfer the supernatant (protein lysate) to a new tube.

- Determine the protein concentration using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

- Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

- Load the samples and a molecular weight marker onto a polyacrylamide gel.

- Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This can be done using a wet, semi-dry, or dry transfer system.

4. Immunodetection:

- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against LMTK3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

- Wash the membrane with TBST for 3 x 10 minutes.

- Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Wash the membrane with TBST for 3 x 10 minutes.

5. Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

- Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for LMTK3 mRNA Expression

This protocol outlines the measurement of LMTK3 mRNA levels.

1. RNA Isolation:

- Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

- Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

2. cDNA Synthesis:

- Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. Real-Time PCR:

- Prepare a PCR reaction mix containing:

- cDNA template

- Forward and reverse primers for LMTK3 (and a reference gene, e.g., GAPDH or ACTB)

- A real-time PCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

- Perform the PCR in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) value for LMTK3 and the reference gene in each sample.

- Calculate the relative expression of LMTK3 using the ΔΔCt method.

Experimental Workflow for LMTK3 Analysis

The following diagram provides a logical workflow for a comprehensive analysis of LMTK3 in a cancer research setting.

Caption: A typical experimental workflow for investigating LMTK3.

Conclusion and Future Directions

LMTK3 is a multifaceted protein with significant implications in the pathology of numerous cancers. Its differential expression and dual functionality as both an oncogene and a tumor suppressor highlight the intricate, context-dependent nature of its biological roles. The signaling pathways it governs, particularly its interplay with ERα and its role in promoting invasion, present attractive targets for therapeutic intervention. The development of potent and selective LMTK3 inhibitors is a promising avenue for novel cancer treatments.[1] Future research should continue to unravel the complexities of LMTK3 signaling in different cancer types, with a focus on identifying biomarkers to predict response to LMTK3-targeted therapies. The detailed protocols and summarized data in this guide are intended to facilitate and standardize research efforts in this exciting and rapidly evolving field.

References

The Role of LMTK3 in DNA Damage Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemur Tyrosine Kinase 3 (LMTK3) is a serine/threonine kinase that has emerged as a significant player in oncology, implicated in tumor progression, metastasis, and therapeutic resistance.[1] Initially identified for its role in regulating estrogen receptor alpha (ERα) signaling, a growing body of evidence has illuminated its critical function in the DNA damage response (DDR). This technical guide provides an in-depth overview of the molecular mechanisms by which LMTK3 influences DNA damage repair pathways, with a focus on its impact on chemoresistance. The information presented herein is intended to be a valuable resource for researchers investigating novel cancer therapeutics and for drug development professionals exploring LMTK3 as a potential target.

Core Concepts: LMTK3's Dual Impact on DNA Damage Response

LMTK3's involvement in the DNA damage response is multifaceted, primarily characterized by two key actions: the attenuation of the initial damage signaling cascade and the promotion of a specific DNA repair pathway. This dual role ultimately contributes to increased cell survival and resistance to DNA-damaging chemotherapeutic agents.

Overexpression of LMTK3 has been shown to confer resistance to cytotoxic drugs such as doxorubicin and docetaxel in breast cancer.[2][3] This resistance is, at least in part, attributed to LMTK3's ability to modulate the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of LMTK3 in DNA damage repair.

| Experimental Context | Parameter Measured | Cell Line | Condition | Quantitative Finding | Conclusion | Citation |

| Doxorubicin-induced DNA Damage | γH2AX foci formation (a marker for DSBs) | MCF7 (human breast cancer) | LMTK3 overexpression vs. control | LMTK3-overexpressing cells showed a delayed and reduced peak of γH2AX foci formation. At 120 minutes post-doxorubicin treatment, control cells had 51.42 ± 1.64 foci, while LMTK3-overexpressing cells had 35.98 ± 1.57 foci.[3] | LMTK3 attenuates the initial recognition and signaling of DNA double-strand breaks. | [3] |

| ATM Signaling Pathway Activation | ATM phosphorylation at Ser1981 | MCF7 | Doxorubicin treatment | In LMTK3-overexpressing cells, the peak of ATM phosphorylation was lower and occurred later compared to control cells.[3] | LMTK3 dampens the activation of the critical DNA damage sensor kinase, ATM. | [3] |

| DNA Repair Kinetics | Disappearance of γH2AX foci | MCF7 | Doxorubicin treatment and recovery | In control cells, the number of foci reduced by ~52% 10 hours after peak formation. In LMTK3-overexpressing cells, the number of foci reduced by ~62% 9 hours after peak formation.[3] | LMTK3 overexpression is associated with a faster resolution of DNA damage foci, suggesting an enhanced repair process. | [3] |

| DNA Damage Levels | DNA tail moment in neutral comet assay | MCF7 | Doxorubicin treatment and recovery | LMTK3-overexpressing cells had a significantly lower DNA tail moment compared to control cells at 6 and 24 hours post-treatment.[3] | LMTK3 protects cells from accumulating DNA double-strand breaks. | [3] |

| Interaction | Method | Key Finding | Functional Consequence | Citation |

| LMTK3 and RAD51 | Co-immunoprecipitation | LMTK3 directly binds to RAD51. | LMTK3 maintains RAD51 protein levels and promotes its localization to the nucleus. | [2] |

| LMTK3 and KAP1 | Co-immunoprecipitation | LMTK3 interacts with KRAB-associated protein 1 (KAP1). | This interaction is stabilized by PP1α and leads to the dephosphorylation of KAP1 at Ser824, resulting in transcriptional repression of tumor suppressor-like genes. | [4] |

Signaling Pathways and Molecular Mechanisms

LMTK3 orchestrates a sophisticated response to DNA damage, primarily by influencing the ATM signaling cascade and promoting homologous recombination (HR) repair.

Attenuation of ATM-Mediated Signaling

Upon the induction of DSBs by agents like doxorubicin, the ATM kinase is rapidly activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. One of the key early events is the phosphorylation of the histone variant H2AX on Ser139, forming γH2AX, which serves as a beacon for the recruitment of DNA repair factors.

LMTK3 has been shown to interfere with this initial signaling phase. Overexpression of LMTK3 leads to a delay in the formation of γH2AX foci and a reduction in the phosphorylation of ATM at Ser1981.[3] This, in turn, leads to decreased phosphorylation of downstream ATM targets, including KAP1 and H2AX itself.[2] By dampening the initial damage signal, LMTK3 may prevent the cell from mounting a robust apoptotic response to the DNA damage, thereby promoting cell survival.

Promotion of Homologous Recombination

LMTK3 appears to steer the cell towards a specific DNA repair pathway: homologous recombination (HR). HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair DSBs, and it is therefore predominantly active in the S and G2 phases of the cell cycle. This is in contrast to the more error-prone non-homologous end joining (NHEJ) pathway.

Studies have shown that LMTK3 directly binds to the central recombinase RAD51, a key protein in the HR pathway.[2] This interaction is crucial as LMTK3 maintains the protein levels of RAD51 and promotes its localization within the nucleus, where it can form filaments on single-stranded DNA to initiate the search for a homologous template.[2] By enhancing the efficiency of the HR pathway, LMTK3 contributes to the effective repair of DSBs, further promoting cell survival and chemoresistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to elucidate the role of LMTK3 in DNA damage repair.

Experimental Workflow

Protocol 1: Immunofluorescence for γH2AX Foci

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 12-well plate. The following day, treat the cells with the DNA-damaging agent (e.g., 0.4 µM doxorubicin) for the desired time points.

-

Fixation: Aspirate the media and wash once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST. Counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBST. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Protocol 2: Western Blotting for Phosphorylated Proteins (p-ATM, p-KAP1)

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981) or p-KAP1 (Ser824) diluted in 5% BSA in TBST overnight at 4°C. Also, probe separate blots or strip and re-probe for total ATM and KAP1 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.

Protocol 3: Co-immunoprecipitation of LMTK3 and RAD51

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against LMTK3 or an isotype control IgG and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

Elution: Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against RAD51 and LMTK3.

Implications for Drug Development

The established role of LMTK3 in promoting chemoresistance through the modulation of DNA damage repair pathways makes it an attractive target for cancer therapy. The development of small molecule inhibitors of LMTK3 could have significant clinical implications:

-

Sensitization to Chemotherapy: LMTK3 inhibitors could be used in combination with DNA-damaging agents like doxorubicin to re-sensitize resistant tumors and enhance the efficacy of conventional chemotherapy.

-

Targeting HR-Proficient Tumors: While PARP inhibitors have shown success in tumors with homologous recombination deficiency (HRD), LMTK3 inhibitors could potentially be effective in HR-proficient tumors by disrupting the HR pathway.

-

Novel Monotherapy: Given its oncogenic roles beyond DNA repair, targeting LMTK3 may also have therapeutic benefits as a monotherapy in certain cancer contexts.

Conclusion

LMTK3 is a key regulator of the DNA damage response, acting to suppress the initial ATM-mediated damage signaling while concurrently promoting high-fidelity homologous recombination repair through its interaction with RAD51. This dual function contributes significantly to the survival of cancer cells treated with DNA-damaging agents and represents a crucial mechanism of chemoresistance. The continued investigation into the intricate signaling networks governed by LMTK3 will be paramount for the development of novel therapeutic strategies aimed at overcoming drug resistance and improving patient outcomes in a variety of cancers. The protocols and data presented in this guide offer a foundational resource for researchers and clinicians working towards this goal.

References

- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bl.uk [bl.uk]

- 3. LMTK3 confers chemo-resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting LMTK3 in ovarian cancer: A dual role in prognosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Lmtk3-IN-1 In Vitro Kinase Activity Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lemur Tyrosine Kinase 3 (LMTK3) is a serine/threonine kinase that has emerged as a significant player in various cancers, including breast cancer.[1][2][3] It is implicated in promoting tumorigenesis, metastasis, and resistance to therapy.[4][5] LMTK3 exerts its oncogenic effects through multiple signaling pathways, including the regulation of estrogen receptor-alpha (ERα) and the ERK/MAPK pathway.[6][7][8][9][10] The overexpression of LMTK3 is often associated with a poorer prognosis, making it an attractive therapeutic target for cancer treatment.[11]

Lmtk3-IN-1 is a potent and selective small molecule inhibitor of LMTK3. These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against LMTK3. The described method utilizes a radiolabeled ATP assay with the known LMTK3 substrate, Heat Shock Protein 27 (HSP27).[11][12]

LMTK3 Signaling Pathway

LMTK3 is involved in several key signaling cascades that promote cancer cell proliferation, survival, and invasion. One of the well-characterized pathways involves its regulation of ERα in breast cancer, where it protects ERα from proteasomal degradation through direct phosphorylation.[1][4][9] Additionally, LMTK3 can activate the ERK/MAPK signaling pathway, contributing to cell proliferation and migration.[6][7]

Caption: LMTK3 signaling pathways in cancer.

Quantitative Data Summary

The inhibitory activity of this compound was determined by an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the enzymatic activity of LMTK3 by 50%.

| Compound | Target | Substrate | Assay Type | IC50 (nM) |

| This compound | LMTK3 | HSP27 | 32P Radiometric | ~100 |

Note: The IC50 value is based on published data for the LMTK3 inhibitor C36 and serves as a representative value for this compound.[11]

Experimental Protocol: In Vitro LMTK3 Kinase Assay

This protocol describes the methodology for determining the inhibitory potency of this compound against the kinase domain of LMTK3 using a radiometric assay with [γ-³²P]ATP.

Materials and Reagents

-

Recombinant human LMTK3 kinase domain (active)

-

Recombinant human HSP27 protein (substrate)

-

This compound (or other test compounds)

-

[γ-³²P]ATP

-

Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

Dithiothreitol (DTT)

-

ATP solution

-

96-well plates

-

Phosphocellulose filter plates

-

Wash Buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue stain

-

Phosphorimager

Experimental Workflow

Caption: Workflow for the in vitro LMTK3 kinase assay.

Procedure

-

Prepare Kinase Reaction:

-

Prepare a master mix containing kinase buffer, DTT, and MgCl₂.

-

Aliquot the master mix into the wells of a 96-well plate.

-

-

Add Inhibitor:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted inhibitor or DMSO (as a vehicle control) to the respective wells.

-

-

Add Enzyme and Substrate:

-

Add the recombinant LMTK3 kinase to each well.

-

Add the HSP27 substrate to each well.

-

Briefly incubate to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP.